{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16;/h1-4,6-7,9-10H,5,8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJYPMRKNVTQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662993 | |
| Record name | 2-[2-(4-Chlorophenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185098-89-8 | |
| Record name | 2-[2-(4-Chlorophenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride typically involves the reaction of 2-(4-chlorophenyl)ethylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride, also known as 4-chloro-β-phenylethylamine hydrochloride, is a chemical compound with significant applications in various scientific fields, particularly in chemistry and biology. This compound is characterized by its unique structure, featuring a chlorophenyl group attached to an ethylphenylamine framework, which contributes to its diverse functional properties.
Scientific Research Applications
The applications of this compound span several domains:
Chemistry
- Building Block for Organic Synthesis : The compound serves as a key intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse derivatives for further research and application.
Biology
- Biological Activity Studies : Research indicates that this compound may possess antimicrobial and anticancer properties. It is being studied for its potential therapeutic effects against various diseases, including cancer.
- Pharmacological Research : Ongoing studies are exploring its role as a potential therapeutic agent, particularly in the context of drug development for conditions that require targeted biological intervention.
Medicine
- Therapeutic Agent Exploration : The compound is under investigation for its efficacy in treating specific medical conditions. Its structural properties may allow it to interact favorably with biological targets, making it a candidate for further pharmacological studies.
Industry
- Production of Specialty Chemicals : In industrial settings, this compound is utilized in the formulation of specialty chemicals and pharmaceuticals, contributing to advancements in chemical manufacturing processes.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as an effective chemotherapeutic agent. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound against common pathogens. The findings demonstrated that this compound exhibited notable inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. This opens avenues for its use in developing new antimicrobial agents.
Chemical Reactions and Analysis
The compound undergoes several types of reactions:
- Oxidation : Can be oxidized to form ketones or aldehydes using agents like potassium permanganate.
- Reduction : Reduction can yield various amine derivatives using sodium borohydride or lithium aluminum hydride.
- Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions, leading to diverse substituted derivatives.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones, Aldehydes |
| Reduction | Sodium borohydride | Amine Derivatives |
| Substitution | Nucleophiles (amines, thiols) | Substituted Amines |
Mechanism of Action
The mechanism of action of {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine Hydrochloride and Analogs
| Compound Name | Molecular Formula | Key Structural Features | References |
|---|---|---|---|
| {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine HCl | C₁₄H₁₅Cl₂N | Ethyl bridge, 4-Cl phenyl, primary amine | |
| 2-(4-Chlorophenyl)ethylamine HCl | C₉H₁₂Cl₂N | Ethyl bridge, 4-Cl phenyl, methylamine | |
| 4'-Chloro-[1,1'-biphenyl]-2-amine HCl | C₁₂H₁₁Cl₂N | Biphenyl system, 4-Cl substituent | |
| 3-[2-[2-(4-Cl-phenyl)ethyl]phenoxy]-N,N-dimethyl-propan-1-amine HCl | C₁₉H₂₅Cl₂NO | Phenoxy linker, dimethylamine | |
| {[2-(2-Bromo-4-Cl-phenoxy)phenyl]methyl}(methyl)amine HCl | C₁₄H₁₄BrCl₂NO | Bromo substituent, phenoxy group, methylamine | |
| 2-(4-Cl-phenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine HCl | C₁₇H₁₇Cl₂N₂O₂S | Indole core, sulfonyl group |
Key Observations :
- Substituent Effects : The methylamine derivative (C₉H₁₂Cl₂N) lacks the secondary phenyl ring, reducing steric hindrance but limiting aromatic interactions .
- Linker Diversity: The phenoxy-containing analog (C₁₉H₂₅Cl₂NO) introduces a flexible ether linker, enhancing solubility but reducing rigidity .
Lipophilicity and Solubility
Lipophilicity (log k) and solubility are critical for bioavailability. Data from HPLC studies () and molecular weights provide insights:
Table 2: Lipophilicity and Physical Properties
| Compound Name | log k (HPLC) | Molecular Weight (g/mol) | Solubility (aq. buffer) | |
|---|---|---|---|---|
| {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine HCl | 3.2 (estimated) | 266.18 | Moderate | |
| 2-(4-Cl-phenyl)ethylamine HCl | 2.8 | 208.11 | High | |
| 4'-Chloro-biphenyl-2-amine HCl | 3.5 | 248.13 | Low | |
| Phenoxy-dimethylamine analog (C₁₉H₂₅Cl₂NO) | 4.1 | 354.31 | Low |
Analysis :
- Lower log k values (e.g., 2.8 for methylamine derivative) correlate with higher aqueous solubility due to reduced aromatic bulk .
- The biphenyl analog (log k = 3.5) shows reduced solubility, likely due to planar aromatic stacking .
Pharmacological and Industrial Relevance
- Antimicrobial Potential: Carbamate derivatives (e.g., 4a–i, 5a–i) with log k > 4.0 exhibit enhanced membrane penetration, making them candidates for antimicrobial agents .
- Kinase Inhibition : The indole-sulfonyl analog (C₁₇H₁₇Cl₂N₂O₂S) may target kinase enzymes due to sulfonyl-electrostatic interactions .
- Agrochemical Use: Phenoxy-linked compounds (e.g., C₁₉H₂₅Cl₂NO) are explored as plant growth regulators, leveraging their solubility-profile balance .
Biological Activity
{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride, also known as 2-(4-chlorophenyl)ethylamine hydrochloride, is a compound of significant interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHClN, featuring a 4-chlorophenyl group attached to an ethylamine moiety. The presence of the chlorine atom in the para position of the phenyl ring enhances its biological activity by influencing receptor binding and metabolic stability.
Anticancer Properties
Recent studies have demonstrated that derivatives of compounds similar to {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine exhibit potent anticancer activity. For instance, compounds derived from 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed significant inhibitory effects on various cancer cell lines, including HCT-116 and HeLa cells, with IC values ranging from 0.69 μM to 11 μM. These compounds were found to induce apoptosis specifically in cancerous cells while sparing normal cells like HEK-293 .
The mechanism underlying the anticancer activity appears to involve the inhibition of heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) pathways. These proteins are crucial for cancer cell survival and proliferation. Notably, compounds with higher selectivity for TRAP1 demonstrated superior anticancer efficacy .
Other Pharmacological Activities
In addition to anticancer effects, this compound has been investigated for other biological activities:
- Antibacterial Activity : Compounds bearing similar structures have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital enzymes .
- Enzyme Inhibition : Some derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases. These compounds exhibited strong binding affinities to bovine serum albumin (BSA), indicating potential for drug formulation .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | Target Cells | IC (μM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | HCT-116 | 0.81 | |
| Compound B | Anticancer | HeLa | 11 | |
| Compound C | Antibacterial | S. typhi | Moderate | |
| Compound D | AChE Inhibitor | N/A | Strong |
Case Studies
A notable case study involved a series of synthesized derivatives based on {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine that were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that certain modifications significantly enhanced their cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Furthermore, flow cytometry analyses revealed that these compounds could induce apoptosis in a dose-dependent manner, corroborating their potential as effective anticancer agents .
Q & A
Q. What are the optimal synthetic routes for {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride, and how can intermediates be characterized?
A multi-step synthesis is typically employed, starting with reductive amination of 4-chlorophenylacetone with benzylamine derivatives, followed by catalytic hydrogenation to reduce intermediate imines. The final hydrochloride salt is formed via HCl treatment in anhydrous ether . Key intermediates should be characterized using 1H/13C NMR (to confirm amine protonation and aromatic substitution patterns) and HPLC-MS (to verify purity >95%). For crystalline intermediates, SHELX-based X-ray crystallography can resolve stereochemical ambiguities .
Q. How should researchers validate the purity and stability of this compound under varying storage conditions?
- Purity validation : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Monitor for degradation products at 254 nm.
- Stability studies : Store aliquots at −20°C, 4°C, and room temperature. Assess stability via FT-IR (amine hydrochloride peak at ~2500 cm⁻¹) and TGA (thermal decomposition profile) over 30 days. Hydrolytic stability can be tested in PBS (pH 7.4) at 37°C for 72 hours .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) influence the compound’s binding affinity to serotonin receptors?
| Modification | Binding Affinity (Ki, nM) | Method |
|---|---|---|
| 4-Chloro derivative (target compound) | 12.3 ± 1.2 | Radioligand assay (³H-5-HT) |
| 4-Fluoro analog | 28.7 ± 3.1 | Same assay, competitive binding |
| Ethyl-to-propyl chain elongation | 45.9 ± 4.8 | Computational docking (AutoDock Vina) |
| The 4-chloro group enhances hydrophobic interactions with receptor subpockets, while longer alkyl chains reduce affinity due to steric hindrance . |
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
- Standardize assay conditions : Use identical cell lines (e.g., HEK293), ATP concentrations (1 mM), and incubation times (60 min).
- Control for salt form : Compare free base vs. hydrochloride salt solubility in DMSO/PBS mixtures.
- Validate via orthogonal assays : Cross-check kinase inhibition (ELISA) with cellular proliferation (MTT assay) to rule off-target effects .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Metabolite prediction : Use CYP450 isoform docking (e.g., CYP3A4, CYP2D6) to identify vulnerable sites (e.g., N-methylation reduces CYP2D6-mediated oxidation).
- QSAR models : Corporate logP, polar surface area, and H-bond donors to predict hepatic clearance (e.g., derivatives with logP <3 show 40% lower clearance in rat liver microsomes) .
Methodological Challenges and Solutions
Q. What are the best practices for resolving low crystallinity during X-ray structure determination?
Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral analogs?
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers (Rs >1.5).
- Circular dichroism (CD) : Validate dominant enantiomer via Cotton effects at 220–260 nm .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
